molecular formula C9H7BrF2O3 B14033852 2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid

2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid

Katalognummer: B14033852
Molekulargewicht: 281.05 g/mol
InChI-Schlüssel: CEXLWAFSTUJZHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The difluoromethoxy group can be introduced via nucleophilic substitution using a suitable difluoromethoxy reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylacetic acid derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, ketones, and amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H7BrF2O3

Molekulargewicht

281.05 g/mol

IUPAC-Name

2-[4-bromo-2-(difluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H7BrF2O3/c10-6-2-1-5(3-8(13)14)7(4-6)15-9(11)12/h1-2,4,9H,3H2,(H,13,14)

InChI-Schlüssel

CEXLWAFSTUJZHW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)OC(F)F)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.